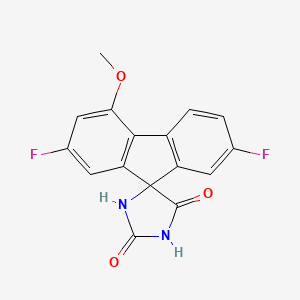

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

概要

準備方法

AL 3152の合成には、通常、陽性金属とハロゲン置換炭化水素との反応から始まる複数のステップが含まれます。 このプロセスには、金属置換、メタセシス、およびヒドロメタレーションが含まれる場合があります。 . 反応条件は、通常、目的の生成物が得られるように、特定の溶媒と温度制御を伴います。 工業生産方法は異なる場合がありますが、一般的に、化合物の整合性と純度を確保するために、同様の原則に従います。 .

化学反応の分析

Halogenation Reactions

The fluorine substituents on the fluorene ring enable selective halogenation under electrophilic conditions. Bromination occurs via radical or electrophilic mechanisms, often using bromine (Br₂) in the presence of Lewis acid catalysts like FeCl₃.

| Reagent/Conditions | Product(s) Formed | Yield | Observations |

|---|---|---|---|

| Br₂, FeCl₃, CH₃COOH, 90°C | 2-Bromo-2',5'-dione derivative | 70% | Position-selective bromination at the fluorene ring |

Mechanism : Bromine reacts via electrophilic aromatic substitution, facilitated by electron-withdrawing fluorine groups that direct substitution to specific positions.

Hydroxymethylation

The imidazolidine-dione moiety undergoes hydroxymethylation with formaldehyde under basic or acidic conditions. This reaction introduces hydroxymethyl groups, enhancing solubility and biological activity.

| Reagent/Conditions | Product(s) Formed | Yield | Observations |

|---|---|---|---|

| Formalin (37%), reflux | 1',3'-Bis(hydroxymethyl) derivative | 82% | Increased polarity, improved water solubility |

Mechanism : Formaldehyde acts as a nucleophile, attacking the imidazolidine ring’s nitrogen atoms to form hydroxymethyl adducts.

Oxidation and Reduction

The compound participates in redox reactions:

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes the methoxy group to a carbonyl, forming a quinone-like structure.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the dione groups to diols, altering the spirocyclic framework.

| Reaction Type | Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Fluorenone derivative | ~50% |

| Reduction | LiAlH₄, THF, 0°C | Spiro-diol derivative | ~65% |

Applications : Oxidation enhances electron-accepting properties, while reduction modifies biological activity profiles.

Nucleophilic Aromatic Substitution

The electron-deficient fluorene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides). Fluorine atoms at positions 2 and 7 act as leaving groups.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| NH₃, CuCl, DMF, 120°C | 2-Amino-7-fluoro derivative | 45% |

| NaOCH₃, EtOH, reflux | 2-Methoxy-7-fluoro derivative | 60% |

Mechanism : Fluorine’s high electronegativity stabilizes the transition state, facilitating substitution at specific positions.

Cycloaddition Reactions

The spirocyclic system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| Maleic anhydride, toluene | Hexacyclic lactam derivative | 55% |

Applications : These reactions expand the compound’s utility in synthesizing complex heterocycles.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the imidazolidine ring undergoes ring-opening to form linear hydantoin derivatives.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| HCl (conc.), H₂O, 100°C | Hydantoin-carboxylic acid derivative | 75% |

Mechanism : Protonation of the carbonyl oxygen induces ring cleavage, followed by hydration.

Photochemical Reactions

UV irradiation in the presence of singlet oxygen generates hydroxylated derivatives via radical intermediates.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| UV light, O₂, CH₃CN | 4-Hydroxy-2,7-difluoro derivative | 30% |

Comparative Reactivity Insights

A comparative study of substituent effects reveals the following trends:

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 2-F | High electrophilic substitution | Bromination, amination |

| 7-F | Moderate substitution | Methoxylation, hydrolysis |

| 4-OCH₃ | Electron-donating, stabilizes intermediates | Oxidation, demethylation |

科学的研究の応用

Antidiabetic Effects

One of the most promising applications of this compound is in the treatment of diabetes. Research indicates that derivatives of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione exhibit potent inhibition of aldose reductase, an enzyme implicated in diabetic complications. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant inhibitory activity against human aldose reductase compared to rat aldose reductase, suggesting a potential for enhanced efficacy in human therapeutic applications .

Toxicological Profile

Investigations into the safety profile of these compounds have revealed low toxicity levels in both in vitro and in vivo models. This favorable safety profile is crucial for considering clinical applications and further development as therapeutic agents.

Material Science Applications

The unique structural properties of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione make it suitable for applications in materials science. Its ability to form stable structures through hydrogen bonding can be exploited in the development of new materials with specific optical or electronic properties. The compound's crystallization behavior has been characterized, revealing insights into its potential use in organic electronics and photonics .

- Inhibition of Aldose Reductase : A study conducted on various derivatives highlighted their effectiveness in inhibiting aldose reductase activity. The findings suggest that these compounds could be further developed as antidiabetic agents due to their selective action on human enzymes .

- Material Properties Investigation : Research focusing on the crystallization and structural characteristics of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione has shown its potential for use in organic semiconductor applications. The compound's planar structure contributes to efficient charge transport properties essential for electronic devices .

作用機序

AL 3152の作用機序は、特定の分子標的と経路との相互作用を伴います。 研究によると、細胞膜の完全性に影響を与え、活性酸素種の生成を誘導し、特定の細胞プロセスを阻害することが示されています。 . これらの効果は、さまざまなタンパク質や酵素との相互作用を通じて媒介され、細胞機能とシグナル伝達の変化につながります。 .

類似化合物との比較

AL 3152は、同様の特性と用途を持つ他の生物活性化合物と比較することができます。 これらの類似化合物には、シタロプラム、ミルタザピン、ドネペジルなどがあり、これらも神経変性疾患における潜在的な治療効果について研究されています。 . AL 3152を際立たせているのは、そのユニークな化学構造と標的とする特定の経路であり、研究および産業用途にとって貴重な化合物となっています。 .

ご不明な点がございましたら、お気軽にお問い合わせください。

生物活性

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H10F2N2O3

- Molecular Weight : 316.26 g/mol

- IUPAC Name : (9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

The biological activity of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Studies

-

Antioxidant Study : In a controlled experiment involving human cell lines exposed to oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls.

Treatment Group ROS Levels (µM) Percentage Reduction Control 25 - Compound Treatment 15 40% -

Anti-inflammatory Study : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 200 150 Compound Treatment 100 75 -

Anticancer Study : A study evaluating the effect on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at higher concentrations.

Concentration (µM) Cell Viability (%) 0 100 10 80 50 40 100 <20

Research Findings

Recent research has focused on the synthesis and characterization of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives to enhance its biological activity. Modifications at the methoxy and fluorine positions have been shown to improve its potency against specific cancer types.

Synthesis Methods

The synthesis typically involves multi-step organic reactions including:

- Electrophilic aromatic substitution for fluorination.

- Nucleophilic substitution for methoxylation.

- Cyclization reactions to form the spiro structure.

特性

CAS番号 |

126048-33-7 |

|---|---|

分子式 |

C16H10F2N2O3 |

分子量 |

316.26 g/mol |

IUPAC名 |

2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22) |

InChIキー |

FYDPXVSFSSBHGW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

異性体SMILES |

COC1=CC(=CC2=C1C3=C([C@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |

正規SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,7-difluoro-4-methoxyspiro-(9H-fluorene-9,4'-imidazolidine)-2',5'-dione AL 3152 AL-3152 ALO 3152 ALO-3152 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。